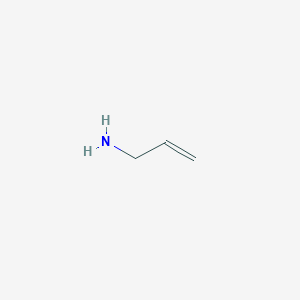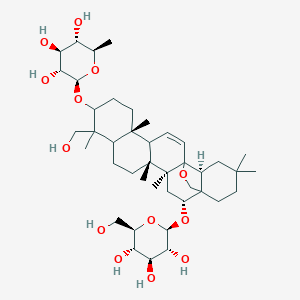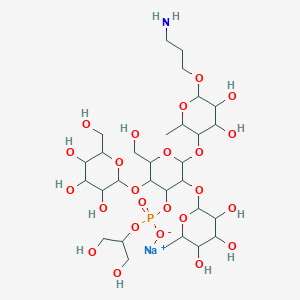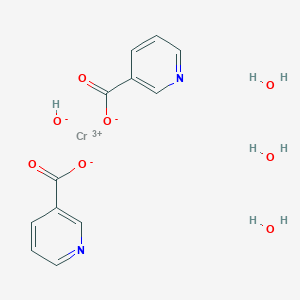
Chromium dinicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium dinicotinate is a compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. It is a combination of chromium, an essential trace mineral, and nicotinic acid, a form of vitamin B3. The compound is believed to have various biochemical and physiological effects, making it a promising candidate for treating various health conditions.
Mecanismo De Acción
The mechanism of action of chromium dinicotinate is not fully understood. However, it is believed to work by enhancing the activity of insulin, a hormone that regulates glucose metabolism. Chromium is known to enhance insulin sensitivity, while nicotinic acid is believed to improve blood lipid levels and reduce inflammation. Together, these compounds may work synergistically to improve glucose metabolism and reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
Chromium dinicotinate has been shown to have various biochemical and physiological effects. It has been found to improve glucose metabolism by enhancing insulin sensitivity and increasing glucose uptake in cells. The compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, chromium dinicotinate has been found to enhance cognitive function by improving blood flow to the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using chromium dinicotinate in lab experiments is its water solubility, which allows for easy preparation of solutions. Additionally, the compound is relatively stable and can be stored for long periods. However, one limitation of using chromium dinicotinate is its potential to interact with other compounds in the experimental system, which may affect the results.
Direcciones Futuras
There are several future directions for research on chromium dinicotinate. One area of interest is its potential to treat diabetes and related complications, such as diabetic neuropathy. Additionally, the compound may have applications in treating obesity and metabolic syndrome. Further research is also needed to better understand the mechanism of action of chromium dinicotinate and its potential interactions with other compounds. Finally, research is needed to determine the optimal dosage and administration of chromium dinicotinate for therapeutic use.
Conclusion
In conclusion, chromium dinicotinate is a promising compound with potential therapeutic benefits. Its ability to improve glucose metabolism, reduce inflammation, and enhance cognitive function makes it a promising candidate for treating various health conditions. Further research is needed to better understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of chromium dinicotinate involves the reaction of chromium chloride with nicotinic acid in the presence of a base. The resulting product is a reddish-brown powder that is water-soluble. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Chromium dinicotinate has been the subject of numerous scientific studies due to its potential therapeutic benefits. The compound has been explored for its ability to improve glucose metabolism, reduce inflammation, and enhance cognitive function. It has also been studied for its potential to treat various health conditions, including diabetes, obesity, and Alzheimer's disease.
Propiedades
Número CAS |
148485-16-9 |
|---|---|
Nombre del producto |
Chromium dinicotinate |
Fórmula molecular |
C12H15CrN2O8 |
Peso molecular |
367.25 g/mol |
Nombre IUPAC |
chromium(3+);pyridine-3-carboxylate;hydroxide;trihydrate |
InChI |
InChI=1S/2C6H5NO2.Cr.4H2O/c2*8-6(9)5-2-1-3-7-4-5;;;;;/h2*1-4H,(H,8,9);;4*1H2/q;;+3;;;;/p-3 |
Clave InChI |
JZWMLLAQSWZDKL-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].O.O.O.[OH-].[Cr+3] |
SMILES canónico |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].O.O.O.[OH-].[Cr+3] |
Otros números CAS |
148485-16-9 |
Sinónimos |
chromium dinicotinate chromium polynicotinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



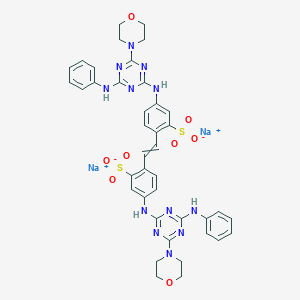

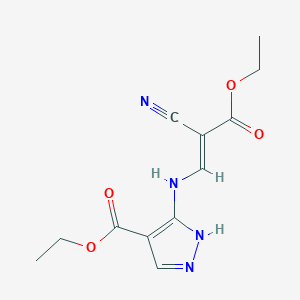
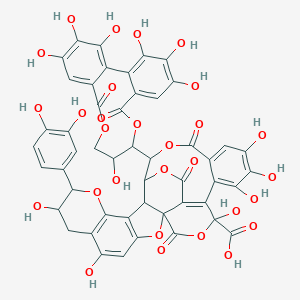
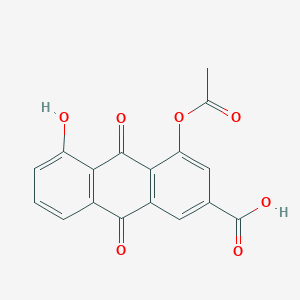
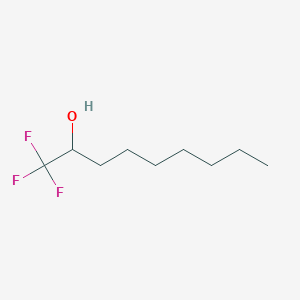
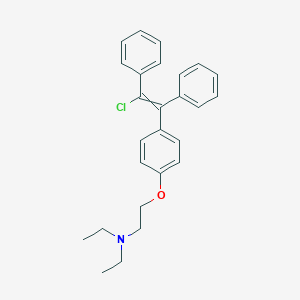
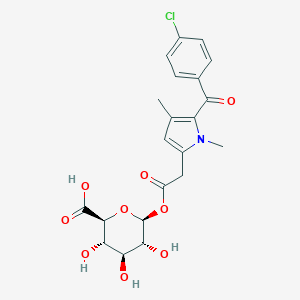
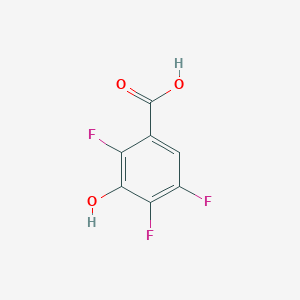
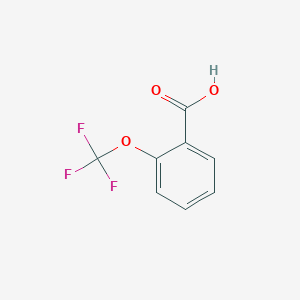
![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)
